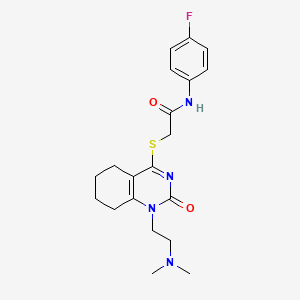

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a quinazolinone-based derivative. Quinazolinone derivatives are known for their broad spectrum of biological activities, including antifungal and anticancer properties. These compounds often function by inhibiting key enzymes or interacting with DNA, thereby affecting cellular functions and viability.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the S-arylation method, which is a coupling reaction used to introduce aryl groups into a compound. This method is efficient and can be used to prepare a variety of quinazolinone-based derivatives with potential biological activities. The synthesis process is characterized by the use of several analytical techniques, including NMR, Raman, and infrared spectroscopy, to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents, such as the dimethylaminoethyl group and the fluorophenyl group, can significantly influence the biological activity of these compounds by affecting their ability to interact with biological targets .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including interactions with enzymes and binding to DNA. These interactions are crucial for their biological activities. For instance, the cytotoxic activity of these compounds against cancer cell lines is often a result of their ability to inhibit key enzymes like VEGFR-2 and EGFR tyrosine kinases, which are important for cell signaling and proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and lipophilicity, are important for their biological function and pharmacokinetic profile. For example, the introduction of a gem-dimethyl group on the morpholin-2-one core, as seen in related compounds, can lead to an improvement in plasmatic stability while maintaining antifungal activity . These properties are also essential for the compound's ability to reach its target in vivo and exhibit therapeutic effects, as demonstrated in a murine model of systemic Candida albicans infection .

Applications De Recherche Scientifique

Anti-Cancer Potential

A derivative similar to the mentioned compound has been synthesized and characterized, showing potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antifungal and Antimicrobial Activities

Quinazolinone derivatives, which are structurally related to the mentioned compound, have shown a broad spectrum of antifungal and antimicrobial activities. For instance, certain derivatives exhibited potent activity against Candida species and Aspergillus species, highlighting their potential as broad-spectrum antifungal agents (Bardiot et al., 2015). Additionally, novel quinazolinone acetamides were synthesized and demonstrated analgesic and anti-inflammatory activities, suggesting their utility in treating conditions associated with pain and inflammation (Alagarsamy et al., 2015).

Anticonvulsant Effects

Some quinazolinone derivatives have been explored for their anticonvulsant properties. A series of novel derivatives were synthesized and evaluated, showing promising results in controlling convulsions. These findings suggest the potential application of quinazolinone derivatives in the treatment of epilepsy and related neurological disorders (Rajasekaran et al., 2013).

Enzyme Inhibition for Potential Therapeutic Applications

Newly synthesized triazole amides, structurally related to the compound , exhibited significant enzyme inhibitory potentials, which could be indicative of their therapeutic applications in diseases where enzyme inhibition is beneficial. This suggests the versatility of quinazolinone derivatives in targeting various biochemical pathways for therapeutic purposes (Riaz et al., 2020).

Propriétés

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O2S/c1-24(2)11-12-25-17-6-4-3-5-16(17)19(23-20(25)27)28-13-18(26)22-15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFKAYSKOJGALB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)

![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)

![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)

![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)

![Spiro[3.4]oct-7-en-6-one](/img/structure/B2521821.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2521822.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)

![N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2521828.png)

![6-Thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2521830.png)

![6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2521831.png)